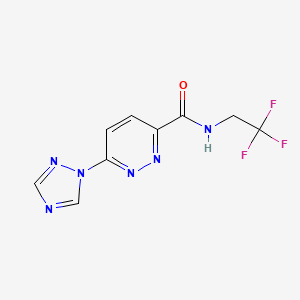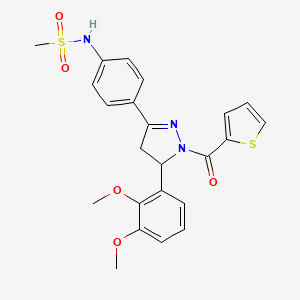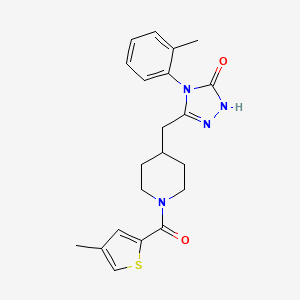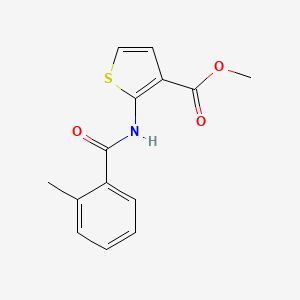![molecular formula C12H9F2N3O2S B2808137 6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448051-75-9](/img/structure/B2808137.png)
6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrrole ring. They are found in many biologically active compounds and are used as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimidines and pyrrolopyrimidines can be achieved through various methods . One common method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of pyrimidines and pyrrolopyrimidines is characterized by a six-membered ring containing two nitrogen atoms and a five-membered ring containing one nitrogen atom . The presence of these nitrogen atoms and the aromatic nature of the rings contribute to the reactivity and biological activity of these compounds .Chemical Reactions Analysis
Pyrimidines and pyrrolopyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic rings . These reactions can lead to the formation of various derivatives with different biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines and pyrrolopyrimidines can vary depending on the specific compound and its substituents . These properties can influence the compound’s solubility, stability, reactivity, and biological activity .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Analysis
Research into pyrrolopyrimidine derivatives, including the sulfonamido moieties, offers insights into their chemical properties and structural analysis. For instance, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal the formation of hydrogen-bonded bimolecular ring motifs involving sulfonate groups, illustrating the compound's ability to mimic carboxylate anions through sulfonate and carboxylate interactions (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Modification
The synthesis and modification of pyrrolo[3,4-d]pyrimidine derivatives are significant for developing new chemical entities with potential biological activities. For example, a methodology for the modification of Pyrrolo[2,3‐d]pyrimidines by C–H Borylation followed by cross-coupling or other transformations has been developed. This process allows the synthesis of biologically relevant 6,8-disubstituted 7-deazapurine bases, highlighting the versatility of pyrrolopyrimidine scaffolds in medicinal chemistry (Klečka, Slavětínská, & Hocek, 2015).
Biological Interest and Potential Activities
Some derivatives of pyrrolopyrimidine have been identified as potent antagonists for specific receptors, indicating their potential for therapeutic applications. For instance, novel synthesis of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has shown remarkable antifungal activity, suggesting the potential of these compounds in developing new antifungal agents (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Electrochemical and Corrosion Inhibition
Pyrimidine derivatives have also been explored for their electrochemical properties and as corrosion inhibitors. For example, pyrimidine-2-thione derivatives have demonstrated effectiveness in inhibiting mild steel corrosion in acidic environments, showcasing the utility of these compounds beyond their biological activities (Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-10-2-1-9(3-11(10)14)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRJZHHZOGIUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)
![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)


![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)


![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)
